N-Cyclopropyl Bimatoprost

Description

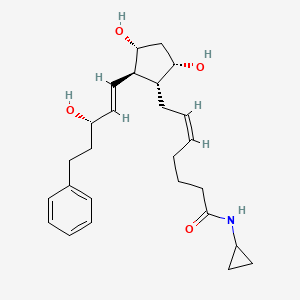

Structure

3D Structure

Properties

IUPAC Name |

(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLPNGMQVSAVIX-DVTMXPNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for N-Cyclopropyl Bimatoprost (B1667075), a prostaglandin (B15479496) F2α analog. The synthesis is based on established methods for the preparation of the closely related drug, bimatoprost, beginning with the well-known Corey lactone diol. This document outlines the key intermediates, reaction conditions, and expected outcomes for each synthetic step.

Introduction

N-Cyclopropyl Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α. Like bimatoprost, it is anticipated to be a potent ocular hypotensive agent. The synthesis of such complex molecules requires precise control of stereochemistry and the strategic use of protecting groups. The pathway detailed below follows a convergent approach, wherein the upper and lower side chains of the prostaglandin scaffold are installed sequentially onto a core cyclopentane (B165970) ring system derived from Corey lactone diol.

Overall Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process commencing from the commercially available (-)-Corey lactone diol. The key stages of this synthesis are:

-

Protection of Hydroxyl Groups: The two free hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps.

-

Oxidation to the Aldehyde: The primary alcohol is selectively oxidized to an aldehyde to facilitate the introduction of the omega (lower) side chain.

-

Horner-Wadsworth-Emmons Reaction: The omega side chain is installed via a Horner-Wadsworth-Emmons reaction, forming an α,β-unsaturated ketone.

-

Stereoselective Reduction of the Ketone: The C-15 ketone is stereoselectively reduced to the desired (S)-alcohol, a critical step for biological activity.

-

Deprotection and Lactone Reduction: The protecting groups on the cyclopentane core are removed, and the lactone is reduced to a lactol (a hemiacetal).

-

Wittig Reaction: The alpha (upper) side chain is introduced via a Wittig reaction, forming the carboxylic acid precursor, "bimatoprost acid".

-

Amidation: The terminal carboxylic acid is coupled with cyclopropylamine (B47189) to yield the final product, this compound.

Detailed Experimental Protocols and Intermediates

Step 1: Protection of Corey Lactone Diol

The synthesis begins with the protection of the hydroxyl groups of (-)-Corey lactone diol (1). Tetrahydropyranyl (THP) ethers are commonly used for this purpose due to their stability under various reaction conditions and ease of removal under acidic conditions.

Experimental Protocol:

-

To a solution of (-)-Corey lactone diol (1) in dichloromethane (B109758) (DCM), add 3,4-dihydro-2H-pyran and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the bis-THP protected Corey lactone (2).

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | (-)-Corey lactone diol (1) | 3,4-dihydro-2H-pyran, PPTS (cat.) | DCM | Room Temp. | 2-4 h | >95% |

Step 2: Oxidation to Corey Aldehyde

The protected lactone is then oxidized to the corresponding aldehyde. A Swern oxidation or a similar mild oxidation protocol is typically employed to avoid over-oxidation to the carboxylic acid.

Experimental Protocol:

-

Prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78 °C under an inert atmosphere.

-

Add dimethyl sulfoxide (B87167) (DMSO) dropwise, followed by a solution of the protected Corey lactone (2) in DCM.

-

Stir the mixture at -78 °C for the prescribed time, then add triethylamine (B128534) (TEA).

-

Allow the reaction to warm to room temperature, then quench with water.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude aldehyde (3) is often used in the next step without further purification.

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 2 | Bis-THP Corey Lactone (2) | Oxalyl chloride, DMSO, TEA | DCM | -78 °C to RT | 1-2 h | ~90-95% |

Step 3: Horner-Wadsworth-Emmons Reaction

The omega side chain is introduced by reacting the aldehyde (3) with a suitable phosphonate (B1237965) ylide. This reaction establishes the α,β-unsaturated enone system.

Experimental Protocol:

-

To a suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add dimethyl (2-oxo-4-phenylbutyl)phosphonate dropwise.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.

-

Cool the reaction mixture to -78 °C and add a solution of the crude aldehyde (3) in THF.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate (B1210297), wash with brine, dry, and concentrate.

-

Purify by column chromatography to yield the enone intermediate (4).

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 3 | Corey Aldehyde (3), Phosphonate | Sodium hydride | THF | -78 °C to RT | 3-5 h | ~80-85% |

Step 4: Stereoselective Reduction of the C-15 Ketone (Luche Reduction)

The stereoselective reduction of the C-15 ketone to the (S)-alcohol is crucial for the biological activity of the prostaglandin analog. The Luche reduction is a highly effective method for this transformation.

Experimental Protocol:

-

Dissolve the enone (4) in methanol (B129727) and cool the solution to -78 °C.

-

Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and stir until it dissolves.

-

Add sodium borohydride (B1222165) (NaBH₄) portion-wise, maintaining the low temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding acetone.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography to afford the desired (S)-allylic alcohol (5).

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 4 | Enone (4) | Sodium borohydride, CeCl₃·7H₂O | Methanol | -78 °C | 1-2 h | >90% |

Step 5: Deprotection and Lactone Reduction

The THP protecting groups are removed under acidic conditions, followed by the reduction of the lactone to the corresponding lactol.

Experimental Protocol:

-

Deprotection: Dissolve the protected diol (5) in a mixture of acetic acid, THF, and water. Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract the product.

-

Lactone Reduction: Dissolve the resulting triol in anhydrous toluene (B28343) and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) dropwise. Stir for 1-2 hours at -78 °C. Quench the reaction with methanol, followed by a saturated aqueous solution of sodium potassium tartrate. Allow the mixture to warm to room temperature and stir vigorously until the layers separate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude lactol (6), which is often used directly in the next step.

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield (2 steps) |

| 5 | Protected Diol (5) | Acetic acid/H₂O/THF, then DIBAL-H | Toluene/THF | -78 °C to RT | 3-5 h | ~75-85% |

Step 6: Wittig Reaction

The alpha side chain is installed via a Wittig reaction between the lactol (6) and a phosphonium (B103445) ylide derived from (4-carboxybutyl)triphenylphosphonium bromide.

Experimental Protocol:

-

Suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF and cool to 0 °C.

-

Add a strong base, such as potassium tert-butoxide, to generate the ylide.

-

Cool the resulting deep red solution to -20 °C and add a solution of the lactol (6) in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to yield bimatoprost acid (7).

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 6 | Lactol (6), Wittig Salt | Potassium tert-butoxide | THF | -20 °C to RT | 12-16 h | ~60-70% |

Step 7: Amidation to this compound

The final step is the coupling of bimatoprost acid (7) with cyclopropylamine to form the desired N-cyclopropyl amide. This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid.

Experimental Protocol (using a coupling agent):

-

Dissolve bimatoprost acid (7) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add cyclopropylamine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature until completion.

-

Dilute the reaction mixture with ethyl acetate and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford this compound (8).

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 7 | Bimatoprost Acid (7), Cyclopropylamine | EDC, HOBt, DIPEA | DCM/DMF | Room Temp. | 4-8 h | ~70-85% |

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route to this compound from Corey lactone diol.

Caption: Synthesis pathway of this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from the starting material to the final product, highlighting the key transformations.

Caption: Logical workflow of this compound synthesis.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for researchers in drug development. The pathway outlined in this guide, which leverages the well-established chemistry of prostaglandin synthesis, provides a robust framework for its preparation. Careful execution of each step, with particular attention to the stereoselective reduction and the final amidation, is critical for obtaining the target molecule in high purity and yield. This guide serves as a comprehensive resource for the planning and execution of the synthesis of this compound and related prostaglandin analogs.

An In-depth Technical Guide to the Mechanism of Action of N-Cyclopropyl Bimatoprost on Prostaglandin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl bimatoprost (B1667075), a structural analog of the potent ocular hypotensive agent bimatoprost, is presumed to exert its therapeutic effects through interaction with the prostaglandin (B15479496) F (FP) receptor. This technical guide delineates the mechanism of action, drawing upon the extensive research conducted on its parent compound, bimatoprost. The prevailing evidence suggests a dual-action model: N-Cyclopropyl bimatoprost likely acts as a prodrug, undergoing hydrolysis in ocular tissues to its corresponding free acid, a potent FP receptor agonist. Concurrently, the intact molecule may exhibit activity at a distinct prostamide receptor. Activation of the Gq-coupled FP receptor initiates a well-defined signaling cascade involving phospholipase C activation and intracellular calcium mobilization, ultimately leading to increased aqueous humor outflow and a reduction in intraocular pressure. This document provides a comprehensive overview of the receptor binding, G-protein coupling, and downstream signaling pathways, supported by quantitative data and detailed experimental protocols.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α (PGF2α) analogs are a first-line treatment for managing elevated IOP. Bimatoprost, a synthetic prostamide, is a highly efficacious ocular hypotensive agent. This compound is a derivative of bimatoprost, and while specific pharmacological data for this analog is limited in publicly available literature, its mechanism of action is expected to closely mirror that of bimatoprost.

This guide will explore the molecular interactions of this compound with prostaglandin receptors, focusing on the well-established prodrug hypothesis and the associated signaling pathways.

The Dual-Action Hypothesis: Prodrug and Prostamide Activity

The mechanism of action of bimatoprost, and by extension this compound, is understood through a dual-action hypothesis involving both direct action and action as a prodrug.

-

The Prodrug Hypothesis: The predominant theory posits that bimatoprost is a prodrug that undergoes enzymatic hydrolysis by amidases present in ocular tissues, such as the cornea, to form its corresponding free acid, 17-phenyl-trinor PGF2α.[1][2][3] This free acid is a potent agonist of the prostaglandin F (FP) receptor.[4][5]

-

Prostamide Receptor Activity: An alternative, and not mutually exclusive, hypothesis suggests that bimatoprost itself can act on a distinct, yet to be fully characterized, "prostamide receptor."[6] This is supported by studies showing that bimatoprost can elicit cellular responses independently of the FP receptor.

Due to the lack of specific data for this compound, this guide will focus on the well-documented FP receptor-mediated mechanism of its presumed active metabolite.

Interaction with the Prostaglandin F (FP) Receptor

The FP receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating aqueous humor dynamics. The binding of the active free acid of this compound to the FP receptor is the initiating step in its IOP-lowering effect.

Receptor Binding Affinity

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki). While specific Ki values for this compound are not available, data for bimatoprost and its free acid provide a strong reference.

| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| Bimatoprost | Prostaglandin FP | [3H]-Travoprost acid | Cloned human ciliary body FP receptor (HEK-293 cells) | 9250 ± 846 |

| Bimatoprost Free Acid | Prostaglandin FP | [3H]-Travoprost acid | Cloned human ciliary body FP receptor (HEK-293 cells) | 59 ± 6 |

| Bimatoprost Free Acid | Prostaglandin FP | Not Specified | Not Specified | 83 |

Table 1: Binding Affinities (Ki) of Bimatoprost and its Free Acid for the Prostaglandin FP Receptor.[4][5][7]

FP Receptor-Mediated Signaling Pathways

Activation of the FP receptor by the this compound free acid initiates a cascade of intracellular signaling events.

G-Protein Coupling

The FP receptor is primarily coupled to the Gq family of heterotrimeric G-proteins.[8] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation.

Second Messenger Generation

The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of FP receptor activation.[4][9]

| Compound | Receptor | Cell Line | EC50 (nM) |

| Bimatoprost | Cloned human ciliary body FP | HEK-293 | 3070 ± 1330 |

| Bimatoprost Free Acid | Cloned human ciliary body FP | HEK-293 | 15 ± 3 |

| Bimatoprost | Endogenous rat FP | A7r5 | 3940 |

| Bimatoprost Free Acid | Endogenous rat FP | A7r5 | 49.0 |

| Bimatoprost | Endogenous mouse FP | 3T3 | 3070 |

| Bimatoprost Free Acid | Endogenous mouse FP | 3T3 | 23.3 |

Table 2: Potency (EC50) for Intracellular Calcium Mobilization.[4][9]

Downstream Signaling: MAPK/ERK and Akt Pathways

The increase in intracellular calcium and the activation of DAG can lead to the activation of various downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Akt pathway. These pathways are involved in regulating cellular processes such as gene expression, cell proliferation, and survival, which may contribute to the remodeling of the trabecular meshwork and uveoscleral pathways, enhancing aqueous humor outflow.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of prostaglandin analogs with their receptors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the prostaglandin FP receptor (e.g., HEK-293 cells transfected with the human FP receptor).

-

Harvest the cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α).

-

Add varying concentrations of the unlabeled competitor (this compound).

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each competitor concentration.

-

Plot the data and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to activate Gq-coupled receptors by detecting the resulting increase in intracellular calcium.

Protocol:

-

Cell Preparation:

-

Seed cells expressing the FP receptor into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

-

-

Dye Loading:

-

Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage) in an appropriate buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature.

-

-

Compound Plate Preparation:

-

Prepare a plate with serial dilutions of this compound at a concentration higher than the final desired concentration.

-

-

FLIPR Assay:

-

Place both the cell plate and the compound plate into the Fluorometric Imaging Plate Reader (FLIPR).

-

The FLIPR will measure the baseline fluorescence of the cells.

-

The instrument will then add the compound from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

G-Protein Coupling Assay ([35S]GTPγS Binding)

This assay directly measures the activation of G-proteins by a GPCR agonist.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing the FP receptor as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a microplate, combine the cell membranes, a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), and GDP in an assay buffer.

-

Add varying concentrations of this compound.

-

Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes to allow for [35S]GTPγS binding to activated G-proteins.

-

-

Termination and Filtration:

-

Stop the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

-

Detection and Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Subtract non-specific binding to determine the specific binding of [35S]GTPγS.

-

Plot the specific binding against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

-

Conclusion

While direct experimental data on this compound is not extensively available, its structural similarity to bimatoprost strongly suggests a conserved mechanism of action. It is highly probable that this compound functions as a prodrug, being hydrolyzed in ocular tissues to its active free acid, which then potently activates the prostaglandin FP receptor. This activation, through the Gq-PLC-IP3-Ca2+ signaling pathway and subsequent downstream cascades, leads to an increase in aqueous humor outflow, thereby lowering intraocular pressure. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel prostaglandin analogs in development. Future research should focus on obtaining specific binding affinity and potency data for this compound to definitively confirm its pharmacological profile.

References

- 1. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyclopropyl Bimatoprost (CAS: 1138395-12-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl Bimatoprost is a synthetic analog of Bimatoprost, a well-established prostaglandin (B15479496) F2α analogue used in the management of glaucoma and ocular hypertension.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical structure, physicochemical characteristics, and inferred pharmacological profile based on its parent compound. The document details generalized experimental protocols for the synthesis, purification, and analysis of prostaglandin analogs, and outlines in-vitro and in-vivo methodologies for assessing their biological activity. Furthermore, this guide presents signaling pathways and experimental workflows in a visual format to aid in the understanding of its mechanism of action and evaluation.

Introduction

Bimatoprost, a prostamide and structural analog of prostaglandin F2α, is a potent ocular hypotensive agent.[3][4] It effectively reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[5][6] this compound, as a derivative, is of significant interest for its potential therapeutic applications, particularly in epithelial-related conditions such as hair loss.[2][7] Understanding its core properties is crucial for researchers and drug development professionals exploring its therapeutic potential.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C26H37NO4 and a molecular weight of 427.58 g/mol .[8][9] It is soluble in various organic solvents, including methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[8][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1138395-12-6 | [11][12] |

| Molecular Formula | C26H37NO4 | [11][13] |

| Molecular Weight | 427.58 g/mol | [8][9] |

| IUPAC Name | (5Z)-N-Cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | [2][13] |

| Synonyms | Bimatoprost cyclopropyl (B3062369) amide, 17-phenyl trinor Prostaglandin F2α cyclopropyl amide | [11] |

| Appearance | Crystalline solid | [10] |

| Solubility | Methanol, DMF, DMSO | [8][10] |

| Storage | Store at -20°C | [10] |

Pharmacology

While specific pharmacological data for this compound is limited, its mechanism of action is inferred from its parent compound, Bimatoprost.

Mechanism of Action

Bimatoprost is a prostamide analog that mimics the effects of endogenous prostamides.[4] It is believed to lower intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[5][6] This action is mediated through the activation of prostaglandin F (FP) receptors.[14]

Signaling Pathway

The binding of prostaglandin F2α analogs to the FP receptor, a G-protein coupled receptor, activates phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of the drug.[5][15][16]

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe generalized methodologies for the synthesis, purification, and biological evaluation of prostaglandin analogs.

Synthesis and Purification

The synthesis of N-substituted prostaglandin F2α amides typically involves the coupling of the corresponding prostaglandin F2α carboxylic acid with the desired amine.

4.1.1. General Synthesis Method

A common method for amide bond formation is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Caption: General Synthesis Workflow.

4.1.2. Purification

Purification is typically achieved using column chromatography on silica (B1680970) gel. The choice of eluent system depends on the polarity of the product and impurities.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of prostaglandin analogs.

Table 2: General HPLC Method Parameters for Prostaglandin Analogs

| Parameter | Typical Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[17]

In-Vitro Assays

4.3.1. Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for its target receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Caption: Receptor Binding Assay Workflow.

4.3.2. Cell-Based Functional Assays

Functional assays measure the biological response of cells to the compound. For FP receptor agonists, this often involves measuring the mobilization of intracellular calcium.

In-Vivo Models

Animal models are used to assess the efficacy and safety of new drug candidates. For glaucoma research, models with induced ocular hypertension are commonly used.[1][18]

Table 3: Common In-Vivo Models for Glaucoma Research

| Model | Species | Method of Induction | Key Parameters Measured |

| Steroid-Induced Ocular Hypertension | Rabbit, Monkey | Topical or intravitreal corticosteroid administration | Intraocular Pressure (IOP) |

| Laser-Induced Ocular Hypertension | Monkey, Rat | Laser photocoagulation of the trabecular meshwork | IOP, Aqueous humor outflow facility |

| Microbead Occlusion Model | Rat, Mouse | Injection of microbeads into the anterior chamber | IOP, Retinal ganglion cell loss |

Stability

The stability of prostaglandin analogs is a critical factor for formulation and storage. Bimatoprost has been shown to be stable under various thermal stress conditions.[19][20] Stability studies for this compound should be conducted according to ICH guidelines, assessing the impact of temperature, humidity, and light on the compound's purity and potency.[21][22]

Conclusion

This compound is a promising prostaglandin F2α analog with potential therapeutic applications. While specific data on its pharmacological profile is still emerging, its structural similarity to Bimatoprost provides a strong foundation for further investigation. The experimental protocols and methodologies outlined in this guide offer a framework for researchers to explore the properties and potential of this compound in drug discovery and development. Further studies are warranted to fully elucidate the unique characteristics of this compound and its potential advantages over existing therapies.

References

- 1. View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]

- 2. This compound | 1138395-12-6 - Coompo [coompo.com]

- 3. Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Amato - Annals of Eye Science [aes.amegroups.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. allmpus.com [allmpus.com]

- 9. molcan.com [molcan.com]

- 10. This compound CAS#: 1138395-12-6 [chemicalbook.com]

- 11. This compound | C26H37NO4 | CID 42598149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bjo.bmj.com [bjo.bmj.com]

- 19. scholars.northwestern.edu [scholars.northwestern.edu]

- 20. researchgate.net [researchgate.net]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. db.cbg-meb.nl [db.cbg-meb.nl]

In Vitro Characterization of N-Cyclopropyl Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl Bimatoprost (B1667075) is a synthetic prostamide, an analog of Prostaglandin (B15479496) F2α (PGF2α), with potential applications in epithelial-related conditions.[1][2] As a structural analog of Bimatoprost, it is presumed to exert its primary pharmacological effects through interaction with the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4][5] This technical guide provides a comprehensive overview of the essential in vitro assays required to characterize the pharmacological profile of N-Cyclopropyl Bimatoprost, including its receptor binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols and data presentation formats are provided to facilitate reproducible and robust characterization.

Introduction

Bimatoprost, a well-established ocular hypotensive agent, is known to act on the FP receptor to increase aqueous humor outflow.[4] this compound, a derivative of Bimatoprost, is of significant interest for its potential therapeutic applications.[1][2][6] A thorough in vitro characterization is paramount to understanding its mechanism of action, potency, and selectivity, which are critical for further drug development. This guide outlines the key in vitro assays for this purpose.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (5Z)-N-Cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | [1] |

| Molecular Formula | C26H37NO4 | [6] |

| Molecular Weight | 427.58 g/mol | [6] |

| CAS Number | 1138395-12-6 | [1] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, DMSO | [1] |

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its receptor.[7] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, in this case, this compound.

Competition Binding Assay

This assay determines the inhibitory constant (Ki) of this compound for the FP receptor.

Table 1: Representative Data from a Competition Binding Assay

| Compound | Ki (nM) for FP Receptor |

| Prostaglandin F2α | Value |

| Bimatoprost | Value |

| This compound | Value |

Note: Specific values would be determined experimentally.

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

-

Cell membranes prepared from cells expressing the human FP receptor.

-

Radioligand: [³H]-Prostaglandin F2α or a suitable high-affinity radiolabeled FP receptor agonist/antagonist.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the FP receptor in a cold lysis buffer and pellet the membranes by centrifugation.[8] Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[8]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand Binding Assay Workflow.

Functional Activity

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the FP receptor.

GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the FP receptor upon ligand binding.[10][11] An increase in [³⁵S]GTPγS binding indicates agonist activity.

Table 2: Representative Data from a GTPγS Binding Assay

| Compound | EC50 (nM) | Emax (% of PGF2α) |

| Prostaglandin F2α | Value | 100% |

| Bimatoprost | Value | Value |

| This compound | Value | Value |

Note: Specific values would be determined experimentally.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the FP receptor.

Materials:

-

Cell membranes expressing the FP receptor.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).[12]

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Unlabeled GTPγS for determining non-specific binding.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following:

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.[10]

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.[12]

-

Washing: Wash the filters with ice-cold wash buffer.[12]

-

Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity.[12]

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.[12] Plot the specific binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

GTPγS Binding Assay Principle.

Intracellular Calcium Mobilization Assay

The FP receptor is primarily coupled to Gq proteins, which activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[14][15]

Table 3: Representative Data from a Calcium Mobilization Assay

| Compound | EC50 (nM) for Calcium Mobilization |

| Prostaglandin F2α | Value |

| Bimatoprost | Value |

| This compound | Value |

Note: Specific values would be determined experimentally.

Experimental Protocol: Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to this compound.

Materials:

-

Mammalian cells expressing the FP receptor (e.g., HEK293 or CHO cells).[16]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8).[15][17]

-

This compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).[16][18]

Procedure:

-

Cell Culture: Seed cells in black-walled, clear-bottom 96-well plates and grow to near confluency.[17]

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.[19]

-

Compound Preparation: Prepare a plate with different concentrations of this compound.

-

Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the this compound solution and continue to monitor the fluorescence intensity over time.[16]

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium.[16] Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway Analysis

Activation of the FP receptor initiates a cascade of intracellular signaling events.

References

- 1. This compound | 1138395-12-6 - Coompo [coompo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 4. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effect of bimatoprost on intraocular pressure in prostaglandin FP receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C26H37NO4 | CID 42598149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. revvity.com [revvity.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 17. Intracellular Calcium Mobilization [bio-protocol.org]

- 18. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

A Technical Guide to the Structural and Pharmacological Differences Between N-Cyclopropyl Bimatoprost and Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the structural, physicochemical, and pharmacological properties of N-Cyclopropyl Bimatoprost (B1667075) and its parent compound, Bimatoprost. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel ophthalmic therapeutics.

Core Structural Differences and Physicochemical Properties

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α, and is a well-established treatment for glaucoma and ocular hypertension. N-Cyclopropyl Bimatoprost is an analog of Bimatoprost, distinguished by the substitution of a cyclopropyl (B3062369) group for the ethyl group on the amide nitrogen. This seemingly minor alteration can influence the molecule's physicochemical properties, receptor interactions, and metabolic stability.

The core structural difference lies in the amide moiety. Bimatoprost possesses an N-ethyl amide, whereas this compound features an N-cyclopropyl amide. This modification impacts the molecule's overall lipophilicity, conformation, and potential interactions with its biological targets.

Table 1: Comparative Physicochemical Properties

| Property | Bimatoprost | This compound |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | (Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide[1] |

| Molecular Formula | C25H37NO4[2] | C26H37NO4[1] |

| Molecular Weight | 415.6 g/mol [2] | 427.6 g/mol [1] |

| LogP (calculated) | 2.8 | 3.1 |

| Solubility | Soluble in ethanol, methanol, and dimethyl sulfoxide. | Soluble in MEOH, DMF, DMSO, and Ethanol. Slightly soluble in PBS.[3][4] |

| CAS Number | 155206-00-1 | 1138395-12-6[1] |

Mechanism of Action and Signaling Pathways

Both Bimatoprost and its N-cyclopropyl analog are believed to exert their primary therapeutic effect—the reduction of intraocular pressure (IOP)—by acting as agonists at the prostaglandin F (FP) receptor. Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, and to a lesser extent, enhanced trabecular outflow.[5]

The canonical signaling pathway for FP receptor activation involves the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events within the ciliary muscle and trabecular meshwork cells is thought to remodel the extracellular matrix and alter cellular contractility, thereby facilitating aqueous humor outflow and reducing IOP.

Pharmacological Activity: A Comparative Overview

Table 2: Receptor Binding Affinity

| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |

| Bimatoprost | Human FP | [³H]-Travoprost acid | 9250 ± 846 | [6] |

| Human FP | [³H]-Prostaglandin F₂α | 6310 ± 1650 | [1] | |

| Bimatoprost Acid | Human FP | [³H]-Travoprost acid | 59 ± 6 | [6] |

| This compound | Human FP | - | Data not available | - |

Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 3: In Vitro Functional Activity (Calcium Mobilization)

| Compound | Cell Line | Assay | EC₅₀ (nM) | Source |

| Bimatoprost | HEK-293 (human FP receptor) | Intracellular Ca²⁺ mobilization | 3070 ± 1330 | [6] |

| HEK-293 (human FP receptor) | Intracellular Ca²⁺ mobilization | 2940 ± 1663 | [1] | |

| 3T3 mouse fibroblasts (native FP) | Intracellular Ca²⁺ mobilization | 2200 ± 670 | [1] | |

| Bimatoprost Acid | HEK-293 (human FP receptor) | Intracellular Ca²⁺ mobilization | 15 ± 3 | [6] |

| This compound | - | - | Data not available | - |

EC₅₀ represents the half-maximal effective concentration, a measure of the compound's potency in a given assay.

Key Experimental Protocols

The following sections detail the standard methodologies employed to characterize and compare the pharmacological properties of prostaglandin analogs like Bimatoprost and this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cells expressing the target receptor (e.g., HEK-293 cells transfected with the human FP receptor) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Bimatoprost or this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor by detecting the resulting increase in intracellular calcium concentration.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the FP receptor are plated in microtiter plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye enters the cells and is cleaved to its active, fluorescent form.

-

Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Signal Detection: Upon receptor activation and subsequent calcium release, the dye binds to calcium, resulting in an increase in fluorescence intensity. This change is monitored in real-time.

-

Data Analysis: The peak fluorescence response at each compound concentration is used to construct a dose-response curve, from which the EC₅₀ value is determined.

In Vivo Measurement of Intraocular Pressure

This protocol outlines a typical procedure for evaluating the IOP-lowering efficacy of a test compound in an animal model.

Methodology:

-

Animal Acclimation and Baseline IOP Measurement: Animals (e.g., rabbits or non-human primates) are acclimated to the laboratory environment. Baseline IOP is measured using a tonometer.

-

Test Compound Administration: A single drop of the test compound formulation (e.g., this compound or Bimatoprost ophthalmic solution) is administered topically to one eye of each animal. The contralateral eye may receive a vehicle control.

-

IOP Monitoring: IOP is measured in both eyes at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: The change in IOP from baseline is calculated for each eye at each time point. The efficacy of the test compound is determined by the magnitude and duration of the IOP reduction compared to the vehicle-treated eye.

Conclusion

References

- 1. This compound | C26H37NO4 | CID 42598149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2012112451A1 - Ester derivatives of bimatoprost compositions and methods - Google Patents [patents.google.com]

- 3. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vitro comparison of cytoprotective and antioxidative effects of latanoprost, travoprost, and bimatoprost on conjunctiva-derived epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimatoprost - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]

Pharmacological Profile of N-Cyclopropyl Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for N-Cyclopropyl Bimatoprost (B1667075) is limited. This guide provides a comprehensive overview of the well-characterized pharmacological profile of its parent compound, Bimatoprost, to serve as a foundational reference. The introduction of a cyclopropyl (B3062369) group on the amide nitrogen may influence the compound's binding affinity, selectivity, and pharmacokinetic properties, warranting direct experimental investigation.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin (B15479496) F2α (PGF2α) widely used in the treatment of glaucoma and ocular hypertension.[1][2] It effectively reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor.[3][4] N-Cyclopropyl Bimatoprost is a derivative of Bimatoprost, characterized by the substitution of the ethyl group on the amide with a cyclopropyl group. While specific pharmacological data for this compound is not extensively documented in peer-reviewed literature, understanding the profile of Bimatoprost provides a critical framework for predicting its potential activities and guiding future research.

Physicochemical Properties

A comparison of the key physicochemical properties of Bimatoprost and this compound is presented below.

| Property | Bimatoprost | This compound |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[2] | (Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide[1] |

| Molecular Formula | C25H37NO4[2] | C26H37NO4[1] |

| Molecular Weight | 415.57 g/mol [2] | 427.58 g/mol [1] |

| CAS Number | 155206-00-1[2] | 1138395-12-6[1] |

Pharmacodynamics

The primary mechanism of action of Bimatoprost involves the regulation of aqueous humor dynamics. It is considered a prostamide analog, and its effects are believed to be mediated through a distinct prostamide receptor, although it also demonstrates activity at the prostaglandin F (FP) receptor.[5]

Receptor Binding and Functional Activity

While direct binding data for this compound is unavailable, the data for Bimatoprost and its free acid provide insight into its likely targets. Bimatoprost itself is a prodrug that is hydrolyzed in the eye to its active free acid form.

Table 1: Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Bimatoprost and its Free Acid

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Bimatoprost | FP | 9250 ± 846 | 3070 ± 1330 (in HEK-293 cells) |

| Bimatoprost Free Acid | FP | 59 ± 6 | 15 ± 3 (in HEK-293 cells) |

| Bimatoprost Acid | EP1 | 95 | 2.7 |

| Bimatoprost Acid | EP3 | 387 | - |

Data sourced from multiple studies. It is important to note that experimental conditions can influence these values.

Bimatoprost's free acid is a potent agonist at the FP receptor.[6] The parent compound, Bimatoprost, also demonstrates activity at the FP receptor, albeit with lower potency.[6] Bimatoprost acid also shows affinity for EP1 and EP3 receptors.[6]

Signaling Pathway

Activation of the FP receptor by Bimatoprost's free acid initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork and uveoscleral pathways. This ultimately enhances aqueous humor outflow.

References

- 1. This compound | C26H37NO4 | CID 42598149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl Bimatoprost (B1667075) and its parent compound, Bimatoprost, are synthetic prostamides that have garnered significant interest for their potent biological activities, particularly in modulating epithelial cell behavior. Initially developed for the treatment of glaucoma, the therapeutic and research applications of these prostaglandin (B15479496) F2α (PGF2α) analogs have expanded to include conditions such as hypotrichosis (inadequate eyelashes) and research into other epithelial-related conditions.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and protocols relevant to the study of N-Cyclopropyl Bimatoprost and its analogs in the context of epithelial cell research. While specific data for this compound is limited in publicly available research, this guide will focus on the well-documented effects of Bimatoprost as a representative of this class of compounds.

Bimatoprost is a pharmacologically unique agent that appears to mimic the activity of prostamides, which are biosynthesized from the endocannabinoid anandamide (B1667382) by the enzyme cyclo-oxygenase 2 (COX-2).[4] Its mechanism of action is primarily through the prostaglandin F (FP) receptor, a G-protein coupled receptor that initiates a cascade of intracellular signaling events.[5][6][7]

Mechanism of Action in Epithelial Cells

The interaction of Bimatoprost with the FP receptor on epithelial cells triggers a variety of downstream signaling pathways, leading to diverse cellular responses. The primary signaling cascade involves the activation of Gq protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.

In specific epithelial tissues, these initial events can diverge to influence various cellular processes:

-

Corneal and Conjunctival Epithelium: In ocular surface epithelia, prostaglandin analogs can influence cell viability and wound healing.[8] Some studies suggest that the preservative benzalkonium chloride (BAC), often found in commercial formulations, can contribute to cytotoxicity.[9][10][11] However, Bimatoprost itself has been shown to have a favorable profile in some contexts.[8][9]

-

Hair Follicle Epithelium: Bimatoprost has been demonstrated to promote hair growth by stimulating hair follicles to transition from the telogen (resting) phase to the anagen (growth) phase.[1][12] This effect is mediated, at least in part, by the activation of the Wnt/β-catenin signaling pathway.[13]

-

Endometrial Epithelium: In endometrial epithelial cells, PGF2α-FP receptor signaling has been shown to promote cell proliferation via a PLC-dependent pathway.[5]

Quantitative Data

The following tables summarize key quantitative findings from in vitro and in vivo studies on Bimatoprost and related prostaglandin analogs in epithelial cells.

Table 1: Effects of Prostaglandin Analogs on Corneal Epithelial Cells

| Parameter | Bimatoprost | Latanoprost | Travoprost | Control (Saline) | Toxic Control (Triton) | Reference |

| Mean Healed Percentage (ex-vivo wound healing assay) | 97.32% | 80.51% | 84.76% | 96.89% | 6.06% | [8] |

| Mean Ethidium Bromide Fluorescence (in vitro cytotoxicity) | 26.8 | 60.5 | 32.7 | 12.1 (media) | 51.6 (methanol) | [8] |

Table 2: Effects of Prostaglandin Analogs on Conjunctiva-Derived Epithelial Cells

| Parameter | Bimatoprost | Latanoprost | Travoprost | Control | Reference |

| Cell Viability (% of control) | No significant difference from control | 39% | 58% | 100% | [9] |

| Apoptosis (Hoechst-neutral red ratio) | No significant difference from control | 1.94 | 1.69 | ~1.0 | [9] |

Table 3: Bimatoprost Effects on Hair Follicle Growth (in vitro organ culture)

| Bimatoprost Concentration | Increase in Growth Rate | Increase in Anagen Follicles | Increase in Total Hair Produced | Reference |

| 10 nM | ~15% (P<0.01) | ~7% (P<0.01) | ~20% (P<0.01) | [12] |

| 100 nM | ~25% (P<0.001) | ~10% (P<0.001) | ~35% (P<0.001) | [12] |

| 1000 nM | ~25% (P<0.001) | ~10% (P<0.001) | ~33% (P<0.001) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Bimatoprost and its effects on epithelial cells.

Protocol 1: In Vitro Cytotoxicity Assay in Human Corneal Epithelial Cells

-

Objective: To quantify the cytotoxic effects of prostaglandin analogs on cultured human corneal epithelial cells.

-

Cell Line: Immortalized human corneal epithelial cells.

-

Methodology:

-

Culture cells to confluence in microtiter plates (n=5 per group).

-

Expose cells to the test agents (Bimatoprost 0.03%, Latanoprost 0.005%, Travoprost 0.004%, media control, methanol (B129727) toxic control) for 25 minutes.

-

Perform Ethidium Bromide (EB) staining to quantify cellular degradation.

-

Measure fluorescence to determine the level of cytotoxicity.

-

-

Reference: [8]

Protocol 2: Ex-Vivo Corneal Wound Healing Assay

-

Objective: To assess the effect of prostaglandin analogs on the wound healing response of corneal epithelium.

-

Model: Ex-vivo whole globe porcine eyes.

-

Methodology:

-

Create standardized 5 mm corneoepithelial wounds.

-

Incubate globes for 24 hours in media.

-

Topically apply a test agent (Bimatoprost, Travoprost, Latanoprost, saline control, Triton toxic control) for 10 minutes (n=3 per group).

-

Rinse the globes with PBS and then with fresh media.

-

Evaluate wound healing and epithelial defects using Richardson's staining solution after 48 hours.

-

-

Reference: [8]

Protocol 3: In Vitro Hair Follicle Organ Culture

-

Objective: To determine the direct effect of Bimatoprost on hair follicle growth.

-

Model: Isolated human scalp hair follicles.

-

Methodology:

-

Microdissect human scalp hair follicles.

-

Culture individual follicles in supplemented Williams E medium.

-

Treat follicles with varying concentrations of Bimatoprost (e.g., 10 nM, 100 nM, 1000 nM) or control medium.

-

Measure hair shaft elongation daily for a set period (e.g., 9 days).

-

Assess the percentage of follicles remaining in the anagen phase.

-

-

Reference: [12]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by Bimatoprost in epithelial cells.

References

- 1. From Eye Care to Hair Growth: Bimatoprost [mdpi.com]

- 2. Bimatoprost - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bimatoprost: a review of its use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update on the mechanism of action of bimatoprost: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. In vitro comparison of cytoprotective and antioxidative effects of latanoprost, travoprost, and bimatoprost on conjunctiva-derived epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro study of inflammatory potential and toxicity profile of latanoprost, travoprost, and bimatoprost in conjunctiva-derived epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The prostamide-related glaucoma therapy, bimatoprost, offers a novel approach for treating scalp alopecias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Bimatoprost promotes hair growth of reconstructed hair follicles in mice through activation of the Wnt/β-catenin signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of N-Cyclopropyl Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl Bimatoprost (B1667075) is a synthetic analog of prostaglandin (B15479496) F2α, belonging to the class of compounds known as prostamides. It is a potent ocular hypotensive agent, building upon the therapeutic success of its parent compound, Bimatoprost, in the management of glaucoma and ocular hypertension. Understanding the precise molecular interactions of N-Cyclopropyl Bimatoprost is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and guiding the development of future ocular hypotensive drugs. This technical guide provides an in-depth exploration of the molecular targets of this compound, detailing the current understanding of its receptor interactions, signaling pathways, and the experimental methodologies used to characterize these interactions. While direct quantitative data for this compound is limited, this guide leverages the extensive research on Bimatoprost to infer its molecular behavior, a reasonable assumption given their structural similarity.

Primary Molecular Target: The Prostamide Receptor

The primary molecular target of this compound, like Bimatoprost, is believed to be a distinct "prostamide receptor."[1][2][3] This receptor is pharmacologically distinguishable from the classical prostaglandin F (FP) receptor, although there is evidence suggesting a potential relationship.

One leading hypothesis posits that the prostamide receptor is a heterodimer formed between the wild-type FP receptor and an alternative splice variant of the FP receptor.[2] This unique receptor complex would explain the distinct pharmacological profile of prostamides compared to prostaglandins (B1171923).

While Bimatoprost is structurally similar to prostaglandin F2α, numerous studies have indicated that it exhibits no meaningful activity at the known prostanoid receptors, including the FP receptor, under physiological conditions.[2] However, some conflicting reports suggest that Bimatoprost or its free acid metabolite may act as a weak agonist at the FP receptor.[4] The prevailing consensus in the scientific community leans towards a prostamide-specific receptor as the primary mediator of Bimatoprost's therapeutic effects.

Quantitative Data: Receptor Binding and Potency

Direct radioligand binding studies to definitively characterize the prostamide receptor have been challenging due to its yet unconfirmed molecular identity. However, studies on Bimatoprost and its free acid provide valuable insights into their interaction with the closely related FP receptor. It is important to note that these values for the FP receptor may not directly reflect the affinity for the prostamide receptor but are presented here for comparative purposes.

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) |

| Bimatoprost | Cloned Human FP Receptor | Radioligand Binding | 9250 ± 846 | 3070 ± 1330 (Ca²⁺ mobilization) |

| Bimatoprost Free Acid | Cloned Human FP Receptor | Radioligand Binding | 59 ± 6 | 15 ± 3 (Ca²⁺ mobilization) |

Data extrapolated from studies on Bimatoprost.

Bimatoprost demonstrates a significantly higher efficacy in lowering intraocular pressure (IOP) compared to other prostaglandin analogs such as latanoprost (B1674536) and travoprost (B1681362).[5][6][7][8] Clinical studies have shown that Bimatoprost can lead to a greater mean reduction in IOP. For instance, one meta-analysis highlighted that the IOP change from baseline was statistically significantly greater with Bimatoprost compared to latanoprost at all measured time points.[7] Another study found that Bimatoprost was more likely than travoprost to enable patients to achieve every target pressure from 12 to 19 mm Hg at 3 months.[6]

Signaling Pathways

Activation of the prostamide receptor by this compound is thought to initiate a downstream signaling cascade that ultimately leads to a reduction in intraocular pressure. The primary mechanism involves an increase in the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.

The key signaling event following receptor activation is the mobilization of intracellular calcium ([Ca²⁺]i).[1] This increase in intracellular calcium is a hallmark of Gq protein-coupled receptor activation.

Experimental Protocols

The characterization of this compound's molecular targets relies on a suite of established experimental techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the FP receptor).

-

Radiolabeled ligand (e.g., [³H]-Prostaglandin F2α).

-

Unlabeled competitor (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

A fixed concentration of radiolabeled ligand.

-

Increasing concentrations of this compound (the competitor).

-

A fixed amount of cell membrane preparation.

-

For determining non-specific binding, a high concentration of an unlabeled ligand known to bind to the receptor is added to a set of wells.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each competitor concentration.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate an increase in intracellular calcium, a key event in Gq-coupled receptor signaling.

Objective: To determine the potency (EC₅₀) of this compound in inducing intracellular calcium mobilization.

Materials:

-

Cells expressing the receptor of interest (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.

-

Dye Loading:

-

Prepare a loading solution containing the calcium-sensitive fluorescent dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Fluorescence Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Use the automated injector to add the different concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

For each concentration of this compound, determine the peak fluorescence response after compound addition.

-

Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence.

-

Plot the change in fluorescence as a function of the log concentration of this compound to generate a dose-response curve.

-

Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

-

Conclusion